molecular formula C12H7N3O2 B2709978 2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 2852-16-6

2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2709978
CAS No.: 2852-16-6
M. Wt: 225.207
InChI Key: BEGXVUFOJCGFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione (CAS 2852-16-6) is a bicyclic imide derivative of significant interest in medicinal chemistry and drug discovery. This compound features a planar isoindole-1,3-dione (phthalimide) scaffold directly linked to an electron-deficient pyrimidine ring, a structure that combines aromaticity with hydrogen-bonding capabilities . This molecular architecture is particularly relevant for researchers investigating inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound's structure is analogous to derivatives that have shown promising activity as candidates for Alzheimer's therapy, providing a solid basis for further structural modifications and pharmacological studies . Beyond neurodegenerative disease research, the core isoindole-dione scaffold is known for diverse bioactivities, suggesting potential applications in developing novel therapeutic agents . This product is intended for chemical and pharmaceutical research purposes exclusively. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

2-pyrimidin-2-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-10-8-4-1-2-5-9(8)11(17)15(10)12-13-6-3-7-14-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXVUFOJCGFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C11H8N2O2\text{Molecular Formula }C_{11}H_{8}N_{2}O_{2}

Key Properties:

  • Molecular Weight: 200.19 g/mol
  • LogP: 1.1794 (indicating moderate lipophilicity)
  • Polar Surface Area: 50.108 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and antiviral agent.

Antimicrobial Activity

A study highlighted that derivatives of isoindole compounds exhibit increased antimicrobial properties upon halogenation. Specifically, tetra-brominated isoindole derivatives showed enhanced activity against various pathogens, suggesting that modifications to the isoindole ring can significantly impact antimicrobial efficacy .

Anticancer Activity

Research indicates that compounds containing the isoindole moiety can inhibit cancer cell growth. For instance, a derivative of isoindole was tested against several cancer cell lines and demonstrated selective cytotoxicity towards tumorigenic cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study reported that certain pyrimidine derivatives exhibited significant inhibition of viral replication at micromolar concentrations, suggesting a mechanism that may involve interference with viral RNA synthesis or entry into host cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity on the surface of cells, affecting signaling pathways that lead to cell growth or apoptosis.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityTetra-brominated isoindoles showed enhanced antimicrobial effects against bacterial strains.
Cancer Cell Line TestingSelective cytotoxicity observed in tumorigenic cells with minimal effects on healthy cells at concentrations <10 µM.
Antiviral EfficacySignificant inhibition of viral replication at concentrations ranging from 5–28 μM against respiratory syncytial virus (RSV).

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial and anticancer activities. In vitro studies have shown that 2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione and its derivatives can inhibit the growth of various microbial strains and cancer cell lines:

  • Antimicrobial Activity : Compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like gentamicin .
  • Anticancer Activity : Studies have reported that these derivatives can induce apoptosis in cancer cells and inhibit cell proliferation in human cancer cell lines such as Caco-2 and HCT-116 . The structure-activity relationship (SAR) analysis suggests that modifications in lipophilicity can enhance these properties.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential, particularly through the inhibition of cyclooxygenase enzymes (COX). Inhibitory effects on COX enzymes are crucial for developing anti-inflammatory drugs.

Case Study 1: Antileishmanial Activity

A recent study highlighted the effectiveness of this compound derivatives against Leishmania tropica, outperforming traditional treatments like Glucantime. The most potent derivative exhibited an IC50 value of 0.0478μmol/mL0.0478\mu mol/mL .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of isoindole derivatives, revealing a free radical scavenging effect with some compounds showing IC50 values as low as 1.174μmol/mL1.174\mu mol/mL . These findings suggest potential applications in treating oxidative stress-related conditions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of isoindole-dione derivatives is highly dependent on the substituent at the N-2 position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoindole-dione Derivatives
Compound Name Substituent Key Biological Activity Notable Findings Reference
2-(Pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione Pyrimidin-2-yl AChE/BChE inhibition High binding affinity via π-π stacking and H-bonding with enzyme active sites
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione Phenylethyl Anticonvulsant Effective in PTZ and MES seizure models; Na+ channel modulation
2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Quinolin-8-yl Antimicrobial Enhanced activity in metal complexes; planar structure aids membrane penetration
2-(Methylsulfonyl)-1H-isoindole-1,3(2H)-dione Methylsulfonyl Not explicitly reported Electron-withdrawing group alters electronic properties; potential for redox activity
2-((6-Chloro-2-pyridinyl)amino)-... Chloropyridinyl-amino Anti-inflammatory Studied in vivo; pyridine ring may mimic pyrimidine in target interactions

Physicochemical Properties

  • Melting Points: Aliphatic substituents (e.g., phenylethyl) lower melting points (107–109°C for 2-(2-methoxyphenoxy)ethyl analog ), while aromatic groups (pyrimidine, quinoline) increase thermal stability due to enhanced crystallinity.
  • Solubility : Pyrimidine’s polar nature improves aqueous solubility compared to hydrophobic groups like phenylethyl, critical for pharmacokinetics.

Q & A

Q. What strategies optimize synthetic yields for complex derivatives?

  • Answer :
  • Catalyst screening : Palladium or Raney Ni catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyrimidine attachment) .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 hours to 30 minutes) for cyclization steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

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